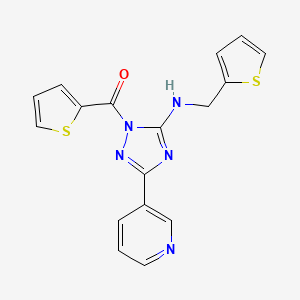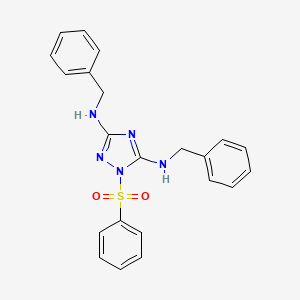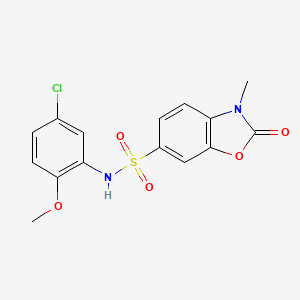![molecular formula C17H15N3O7S B4227491 dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate](/img/structure/B4227491.png)
dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate
Descripción general
Descripción
Dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In
Mecanismo De Acción
The mechanism of action of dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate is not fully understood. However, it has been proposed that the compound induces cell death through the activation of apoptosis pathways. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, it has been reported to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth and proliferation of certain parasites, making it a potential candidate for the development of novel antiparasitic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, the compound has certain limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate. One area of interest is the development of new anticancer drugs based on the structure of the compound. Another potential direction is the development of new antibiotics and antiparasitic drugs based on the antimicrobial and antiparasitic properties of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as material science and nanotechnology.
In conclusion, dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate is a promising compound with a wide range of potential applications in various fields. Its potent anticancer and antimicrobial properties make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential applications in other areas.
Aplicaciones Científicas De Investigación
Dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been demonstrated to have antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics.
Propiedades
IUPAC Name |
dimethyl 2-[[2-(5-nitropyridin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7S/c1-26-16(22)10-3-5-12(17(23)27-2)13(7-10)19-14(21)9-28-15-6-4-11(8-18-15)20(24)25/h3-8H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYAFKTZMOCSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4227427.png)
![4-(6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4227433.png)

![4-[3-(benzyloxy)benzoyl]morpholine](/img/structure/B4227450.png)
![6-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4227458.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4227462.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4227469.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4227477.png)
![7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4227492.png)


